3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide
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Overview
Description
3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide is a complex organic compound with the molecular formula C14H15N3O4S2 and a molecular weight of 353.417 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a sulphonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-N,N-dimethylbenzenesulphonamide with 2-nitrophenylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and sulphonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amino derivatives, and substituted sulphonamides .
Scientific Research Applications
3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N,N-dimethyl-4-((2-chlorophenyl)thio)benzenesulphonamide
- 3-Amino-N,N-dimethyl-4-((2-methylphenyl)thio)benzenesulphonamide
- 3-Amino-N,N-dimethyl-4-((2-bromophenyl)thio)benzenesulphonamide
Uniqueness
Compared to similar compounds, 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85532-99-6 |
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Molecular Formula |
C14H15N3O4S2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-amino-N,N-dimethyl-4-(2-nitrophenyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S2/c1-16(2)23(20,21)10-7-8-13(11(15)9-10)22-14-6-4-3-5-12(14)17(18)19/h3-9H,15H2,1-2H3 |
InChI Key |
RPLFTSQDXKCPHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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